molecular formula C19H24N4O2 B2913206 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide CAS No. 2034201-55-1

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide

Cat. No.: B2913206
CAS No.: 2034201-55-1
M. Wt: 340.427
InChI Key: HIXMINGCPICBJY-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a methoxybenzamide moiety. These structural features contribute to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

This interaction could potentially inhibit the activity of CDK2, thereby affecting cell division and proliferation .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to a decrease in cell proliferation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on cell division and proliferation. By inhibiting CDK2, the compound can disrupt the cell cycle, potentially leading to a decrease in cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting cyclopropyl hydrazine with an appropriate diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.

    Introduction of the Methoxybenzamide Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and piperidine rings, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Biological Studies: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related compounds and to identify new drug candidates.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide can be compared with other similar compounds, such as:

    N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: This compound lacks the piperidine and methoxybenzamide moieties, which may result in different biological activities and properties.

    N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide: This compound lacks the methoxy group, which may affect its solubility and interaction with molecular targets.

    N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-chlorobenzamide: This compound has a chloro group instead of a methoxy group, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-16-4-2-3-14(11-16)19(24)20-15-7-9-23(10-8-15)18-12-17(21-22-18)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXMINGCPICBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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